molecular formula C13H16N2O2 B044024 tert-Butyl 6-amino-1H-indole-1-carboxylate CAS No. 219508-62-0

tert-Butyl 6-amino-1H-indole-1-carboxylate

Cat. No. B044024
M. Wt: 232.28 g/mol
InChI Key: KYZMFSVVFOVRNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 6-amino-1H-indole-1-carboxylate derivatives involves efficient and straightforward methodologies. One approach involves a three-step substitution reaction, showcasing the versatility of indole derivatives in synthetic chemistry. For example, Yao et al. (2023) synthesized an indole compound similar to tert-butyl 6-amino-1H-indole-1-carboxylate using a simple and efficient method, highlighting the compound's structural determination through common spectroscopic methods and X-ray diffraction, compared with density functional theory (DFT) for molecular structure analysis (Yao et al., 2023).

Scientific Research Applications

Catalytic Properties

tert-Butyl 6-amino-1H-indole-1-carboxylate exhibits catalytic properties in chemical reactions. For instance, it acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Complex Molecules

It plays a role in the synthesis of complex molecular structures such as ring-fused carbazoles, indicating its utility in creating pharmacologically relevant compounds (Pelly et al., 2005).

Condensation Reactions

This compound is involved in novel condensation reactions of carboxylic acids with various non-nucleophilic N-heterocycles and anilides. This demonstrates its versatility in synthesizing a wide range of nitrogen-containing compounds (Umehara et al., 2016).

X-ray and DFT Analyses

tert-Butyl 6-amino-1H-indole-1-carboxylate is also important in the field of crystallography and computational chemistry. Its derivatives have been characterized using X-ray and density functional theory (DFT) analyses, which help in understanding the molecular structure and interactions (Çolak et al., 2021).

Copper-Catalyzed Reactions

It is used in copper-catalyzed C-H oxidation/cross-coupling reactions. This illustrates its potential in facilitating complex chemical transformations, especially in the creation of α-aryl α-imino and α-aryl α-oxo carbonyl compounds (Wu et al., 2012).

Synthesis of Marine Alkaloid Analogues

This compound is instrumental in the synthesis of marine alkaloid analogues, highlighting its application in mimicking naturally occurring compounds for research and potential therapeutic use (Carbone et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for “tert-Butyl 6-amino-1H-indole-1-carboxylate” are not mentioned in the available resources, indole derivatives are a significant area of research due to their prevalence in natural products and drugs. They are being investigated for novel methods of synthesis and their potential applications in treating various disorders .

properties

IUPAC Name

tert-butyl 6-aminoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMFSVVFOVRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623733
Record name tert-Butyl 6-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-amino-1H-indole-1-carboxylate

CAS RN

219508-62-0
Record name tert-Butyl 6-amino-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-6-nitroindole (250 mg, 0.95 mmol) in THF (5 mL) and MeOH (10 mL) at 0° C., was added Ni(OAc)2.4H2O (473 mg, 1.9 mmol). After complete dissolution, NaBH4 (143 mg, 3.8 mmol) was added slowly. Upon addition of the NaBH4, the reaction mixture turned black and vigorous gas evolution was observed. After 15 min, the solvents were removed in vacuo and the residue was dissolved in a stirring mixture of ethyl acetate (100 mL), conc NH4OH (10 mL) and water (20 mL). The layers were separated and the organic phase was washed again with 33% conc NH4OH in water and then washed twice with brine. The organic phase was then dried with MgSO4, filtered and concentrated in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ni(OAc)2.4H2O
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
143 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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